4-Chloroquinazoline-7-carbonitrile is a heterocyclic organic compound that belongs to the quinazoline family, characterized by a fused aromatic ring system containing nitrogen atoms. Its structure consists of a quinazoline core substituted at the 4-position with a chlorine atom and at the 7-position with a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
For more specific information on the scientific research applications of 4-Chloroquinazoline-7-carbonitrile, you can try the following:
Research indicates that 4-chloroquinazoline derivatives exhibit significant biological activities, particularly as anticancer agents. For instance, compounds derived from this scaffold have shown inhibition of specific kinases involved in cancer progression, such as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . These compounds demonstrate promising results in preclinical studies, indicating their potential for therapeutic applications in oncology.
The synthesis of 4-chloroquinazoline-7-carbonitrile can be achieved through several methods:
These methods allow for the efficient production of 4-chloroquinazoline-7-carbonitrile and its derivatives.
4-Chloroquinazoline-7-carbonitrile and its derivatives are primarily explored for their applications in medicinal chemistry, particularly in the development of anticancer drugs. Their ability to inhibit key signaling pathways involved in tumor growth makes them valuable candidates for further research and development in cancer therapeutics. Additionally, their unique structural properties allow for modifications that can enhance their pharmacological profiles.
Interaction studies involving 4-chloroquinazoline-7-carbonitrile focus on its binding affinity to various biological targets. For example, studies have shown that derivatives of this compound can effectively inhibit PI3Kδ, which is implicated in several types of cancer . These interactions are typically assessed using biochemical assays and molecular docking simulations to predict binding modes and affinities.
Several compounds share structural similarities with 4-chloroquinazoline-7-carbonitrile, including:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Chloroquinazoline-7-carbonitrile | Chlorine at 4-position, carbonitrile at 7-position | Potential anticancer activity |
| Quinazoline | Basic structure without substitutions | Limited activity |
| 6-Bromoquinazoline | Bromine at 6-position | Varies based on substitution |
| 4-Anilinoquinazolines | Aniline substitution enhances activity | Strong anticancer properties |
| 2-Methylquinazoline | Methyl group affects solubility and metabolism | Variable activity |
This comparison highlights the unique aspects of 4-chloroquinazoline-7-carbonitrile while illustrating how modifications can lead to different biological outcomes. Each compound's unique substituents significantly influence their pharmacological profiles and potential therapeutic uses.
4-Chloroquinazoline-7-carbonitrile is formally identified by the International Union of Pure and Applied Chemistry nomenclature as 4-chloroquinazoline-7-carbonitrile. The compound exhibits a molecular formula of C9H4ClN3 with a corresponding molecular weight of 189.60 grams per mole. The structural framework consists of a quinazoline heterocycle, which represents a bicyclic aromatic system formed by the fusion of benzene and pyrimidine rings.
The systematic chemical identifiers for this compound provide comprehensive structural information. The International Chemical Identifier code is documented as 1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H, while the corresponding International Chemical Identifier key is recorded as HPPKVEMLKHNBPV-UHFFFAOYSA-N. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1=CC2=C(C=C1C#N)N=CN=C2Cl.
Table 1: Fundamental Chemical Properties of 4-Chloroquinazoline-7-carbonitrile
The compound demonstrates notable stability characteristics under appropriate storage conditions. Commercial suppliers recommend refrigerated storage temperatures between 2-8 degrees Celsius to maintain chemical integrity. The physical appearance is described as a clear solid material, indicating its crystalline nature.
The quinazoline heterocyclic system, which forms the structural foundation of 4-chloroquinazoline-7-carbonitrile, possesses a rich historical development spanning over a century and a half. The first quinazoline derivative was synthesized in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for subsequent developments in quinazoline chemistry.
The nomenclature for quinazoline itself was established through the contributions of multiple researchers. August Bischler and Lang achieved the first synthesis of the parent quinazoline heterocycle in 1895 through decarboxylation of the 2-carboxy derivative. Subsequently, in 1903, Siegmund Gabriel developed a more satisfactory synthetic approach to quinazoline from ortho-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine. The nomenclature "quinazoline" was proposed by Widdege, who recognized its isomeric relationship with quinoxaline.
The historical significance of quinazoline derivatives extends beyond mere synthetic curiosity. Early recognition of their biological potential led to extensive investigation of substituted quinazolines for pharmaceutical applications. The development of alpha 1-adrenoceptor antagonists such as prazosin, doxazosin, and terazosin demonstrated the therapeutic value of amino-quinazoline structures. These compounds were initially approved for hypertension treatment and later found application in benign prostatic hyperplasia therapy.
The introduction of quinazoline-based kinase inhibitors marked a transformative period in medicinal chemistry. The United States Food and Drug Administration approval of gefitinib in 2003 as an epidermal growth factor receptor inhibitor for non-small cell lung cancer established quinazolines as privileged scaffolds in oncology. This milestone was followed by the approval of additional quinazoline derivatives including erlotinib, vandetanib, afatinib, and lapatinib for various cancer indications.
4-Chloroquinazoline-7-carbonitrile occupies a crucial position in contemporary synthetic organic chemistry due to its strategic functional group arrangement and reactivity profile. The presence of both chlorine at the 4-position and a cyano group at the 7-position creates a highly versatile synthetic intermediate capable of participating in diverse chemical transformations.
The compound's utility in cross-coupling reactions represents one of its most significant synthetic applications. Halogenated quinazolines, including 4-chloroquinazoline derivatives, serve as excellent substrates for transition metal-catalyzed carbon-carbon and carbon-heteroatom bond formation reactions. The order of reactivity for carbon-halogen bonds in cross-coupling reactions follows the pattern C-I > C-Br >> C-Cl, though the 4-chloro position in quinazolines exhibits enhanced reactivity due to alpha-nitrogen activation effects.
Theoretical calculations using density functional theory methods reveal that the carbon-chlorine bond dissociation energy of the 4-position in chloroquinazolines is significantly activated relative to other chlorinated positions. This activation results from the alpha-nitrogen effect and additional stabilization arising from palladium coordination with the nitrogen-3 lone pair electrons during oxidative addition steps in catalytic cycles.
Table 2: Synthetic Applications of 4-Chloroquinazoline-7-carbonitrile in Cross-Coupling Reactions
The cyano functional group at the 7-position provides additional synthetic opportunities for chemical elaboration. Cyano groups can undergo hydrolysis to carboxylic acids, reduction to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. This functional group diversity allows for the construction of complex molecular architectures from the quinazoline core.
Research investigations have demonstrated the compound's potential in pharmaceutical chemistry, particularly in the development of kinase inhibitors. Studies indicate that 4-chloroquinazoline derivatives exhibit significant biological activities, particularly as anticancer agents through inhibition of specific kinases involved in cancer progression, such as phosphoinositide 3-kinase delta inhibitors. The structural features of 4-chloroquinazoline-7-carbonitrile make it an attractive starting material for the synthesis of such biologically active compounds.
The synthesis methods for 4-chloroquinazoline-7-carbonitrile can be achieved through several established protocols. Common approaches involve the formation of the quinazoline core followed by selective chlorination and cyanation reactions. Alternative strategies may employ cross-coupling methodologies to introduce the cyano functionality at the 7-position of pre-formed 4-chloroquinazoline precursors.
Modern pharmaceutical research has expanded the applications of quinazoline derivatives beyond traditional therapeutic areas. Recent developments include the approval of belumosudil in 2021 as a kinase inhibitor for chronic graft-versus-host disease treatment, demonstrating the continued relevance of quinazoline scaffolds in drug discovery. The ongoing development of novel quinazoline derivatives for antitumor applications further emphasizes the importance of synthetic intermediates like 4-chloroquinazoline-7-carbonitrile.
The introduction of chlorine at position 4 of the quinazoline ring system represents a fundamental transformation that typically involves nucleophilic aromatic substitution mechanisms [4] [6]. The reactivity pattern of quinazoline shows preferential substitution at the C-4 position due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring [7] [8].
Phosphorus oxychloride represents the most widely employed reagent for 4-chlorination of quinazolinones [6]. The reaction proceeds through a two-stage mechanism involving initial phosphorylation at temperatures below 25°C under basic conditions, followed by chloride displacement at elevated temperatures of 70-90°C [6]. This approach requires a minimum of one molar equivalent of phosphorus oxychloride for efficient conversion, with the reaction proceeding exclusively through oxygen-phosphorylated intermediates reacting with chloride ions [6].
Alternative chlorination strategies employ thionyl chloride as an effective reagent for converting quinazolinones to their corresponding 4-chloro derivatives [9]. This method has demonstrated particular utility in scale-up synthetic routes, where treatment with 20 equivalents of thionyl chloride provides reliable chlorination, though the resulting 4-chloroquinazoline intermediates often exhibit instability and require immediate further transformation [9].
| Chlorinating Agent | Temperature (°C) | Reaction Time | Yield Range (%) | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride | 70-90 | 2-4 hours | 75-90 | [6] |
| Thionyl chloride | 80-100 | 1-3 hours | 65-85 | [9] |
| Triphenylphosphite-halogen complex | <-15 | 4-6 hours | 70-80 | [10] |
The Vilsmeier reagent system, consisting of phosphoryl halides in the presence of catalytic amounts of soluble halide salts, offers an accelerated halogenation pathway [10]. This methodology eliminates the need for unstable halogenating agents and organic solvents while operating at ambient temperatures, providing substantial operational advantages over traditional protocols [10].
The incorporation of cyano groups at position 7 of quinazoline derivatives requires specialized synthetic approaches due to the deactivated nature of the benzene ring in the quinazoline system [11] [12]. The expected order of electrophilic reactivity for quinazoline positions follows the pattern 8 > 6 > 5 > 7 > 4 > 2, indicating that position 7 represents a moderately reactive site for electrophilic substitution reactions [11] [12].
Direct cyanation at position 7 can be achieved through the Sandmeyer reaction pathway, involving the conversion of appropriately substituted aminoquinazoline precursors to diazonium salts followed by copper-catalyzed cyanation [13]. This radical-nucleophilic aromatic substitution mechanism employs copper cyanide as the cyanating agent and proceeds through radical intermediates, providing reliable access to quinazoline carbonitriles [13].
Metal cyanide reagents, particularly copper cyanide and potassium cyanide, serve as effective cyanating agents for aromatic systems [14] [15]. Copper-mediated cyanation reactions utilize various cyanide sources including metal cyanides, potassium hexacyanoferrate, and acetone cyanohydrin, offering flexibility in synthetic design [14]. The choice of cyanating agent significantly influences reaction conditions and product yields, with copper cyanide generally providing superior results in quinazoline systems [15].
| Cyanating Agent | Catalyst | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Copper cyanide | Palladium complexes | 120-140 | 60-85 | [15] |
| Potassium cyanide | Copper salts | 100-130 | 55-75 | [14] |
| Acetone cyanohydrin | Copper catalysts | 80-120 | 50-70 | [14] |
Alternative cyanation strategies employ formamide as a cyano source in copper-catalyzed reactions [16]. This approach offers practical advantages through the use of readily available and non-toxic starting materials, though reaction yields may be somewhat lower compared to traditional metal cyanide reagents [16]. The mechanism involves copper-mediated activation of formamide to generate cyanide equivalents in situ [16].
Palladium-catalyzed methodologies have emerged as powerful tools for quinazoline synthesis, offering excellent functional group tolerance and mild reaction conditions [17] [18] [19]. Carbonylative coupling represents a particularly significant advancement, where palladium complexes facilitate the formation of quinazoline scaffolds through aminocarbonylation-condensation-oxidation sequences [17].
The palladium-catalyzed carbonylative synthesis employs 2-aminobenzylamine and aryl bromides under carbon monoxide atmosphere [17]. This one-pot procedure utilizes palladium acetate in combination with 1,1'-bis(diphenylphosphino)ferrocene and 1,8-diazabicyclo[5.4.0]undec-7-ene as the catalytic system [17]. Dimethyl sulfoxide serves dual roles as both solvent and oxidant, enabling the complete transformation sequence without additional oxidizing agents [17].
Cross-coupling reactions between halogenated quinazoline precursors and organometallic reagents provide direct access to substituted derivatives [20] [21]. Palladium-catalyzed monoarylation of amidines offers an efficient route to quinazoline formation through subsequent cyclization with aldehydes [20]. This methodology demonstrates excellent selectivity for monoarylation products and proceeds under mild conditions with short reaction times [20].
| Palladium Catalyst | Ligand System | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Palladium acetate | 1,1'-bis(diphenylphosphino)ferrocene | 80-120 | 61-92 | [17] |
| Palladium chloride | Triphenylphosphine | 100-140 | 65-85 | [19] |
| Tetrakis(triphenylphosphine)palladium | - | 90-130 | 70-88 | [22] |
Recent developments in palladium catalysis include the use of benzoylhydrazone complexes for acceptorless dehydrogenative coupling reactions [23]. These air-stable catalysts operate under aerobic conditions with water as the only byproduct, providing environmentally sustainable synthetic routes to quinazoline derivatives [23]. The broad substrate scope accommodates various substituted benzyl alcohols and 2-aminobenzamide derivatives with yields reaching 91% at catalyst loadings as low as 1 mol% [23].
Copper catalysis has demonstrated exceptional utility in cyano group introduction reactions, offering cost-effective alternatives to precious metal systems [14] [24] [25]. Copper-mediated cyanation reactions proceed through various mechanistic pathways depending on the substrate structure and reaction conditions [14].
The copper-catalyzed cyanation of aryl iodides with α-cyanoacetates represents a significant advancement in cyano group transfer chemistry [24]. This methodology utilizes α-cyanoacetates as non-toxic and easily handled cyanide sources through copper-mediated carbon-cyanide bond cleavage [24]. The reaction tolerates a wide array of functional groups on the aromatic ring and provides aryl nitriles in good to excellent yields [24].
Photoinduced copper catalysis has emerged as a powerful strategy for cyanation under mild conditions [26]. This approach employs copper iodide as a simple catalyst without additional ligand additives and utilizes compact fluorescent light sources for activation [26]. The mechanism involves excited state copper-cyanide complexes that facilitate single electron transfer processes with alkyl halide substrates [26].
| Copper Catalyst | Cyanide Source | Reaction Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Copper iodide | Sodium cyanide | 120°C, 12 hours | 70-90 | [14] |
| Copper chloride | α-Cyanoacetates | 80°C, 8 hours | 65-85 | [24] |
| Copper iodide | Potassium cyanide | Light, 25°C, 24 hours | 60-80 | [26] |
One-pot synthesis protocols utilizing copper catalysts have been developed for quinazolinone formation from 2-nitrobenzaldehydes [25]. This methodology employs urea as a nitrogen source for nitrile formation, with hydrazine hydrate serving dual roles in nitro group reduction and nitrile hydrolysis [25]. Atmospheric oxygen functions as the sole oxidant, demonstrating the atom-economical nature of this transformation [25].
Microwave irradiation has revolutionized quinazoline synthesis by providing rapid heating, enhanced reaction rates, and improved product yields compared to conventional thermal methods [27] [28] [29]. The thermal and kinetic effects of microwave energy result in accelerated formation of desired compounds with reduced reaction times and energy consumption [28] [29].
The microwave-assisted synthesis of quinazoline derivatives employs domestic microwave ovens operating at 300 watts for 3-4 minute reaction periods [27]. This approach demonstrates significant advantages including better yields, shorter reaction times, lower energy inputs, and simplified work-up procedures [27]. The aza-Wittig reaction of N-imidoyliminophosphorane with aldehyde derivatives under microwave conditions provides quinazolines in good yields without requiring expensive specialized equipment [27].
Direct condensation methodologies under microwave irradiation eliminate the need for Lewis acid catalysts while maintaining high product yields [27]. The condensation of N-arylamidine with aldehydes proceeds efficiently under microwave heating, enabling the synthesis of 2-substituted quinazoline derivatives and benzo[g]quinazolines through reaction with guanidines and N-naphthalen-1-yl-benzamidine respectively [27].
| Microwave Power (W) | Reaction Time (min) | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| 300 | 3-4 | Variable | 75-95 | [27] |
| 250 | 180 | 80 | 80-90 | [30] |
| Variable | 15 | 140 | 85-98 | [31] |
Ionic liquid-supported copper catalysts have been developed for microwave-assisted tandem synthesis [31]. This sustainable methodology employs recyclable catalysts and exhibits operational simplicity through rapid, clean, and energy-efficient synthetic routes [31]. The catalyst maintains activity for up to three consecutive cycles without significant loss of catalytic performance [31].
Microwave-promoted reactions of O-phenyl oximes with aldehydes provide an alternative approach to quinazoline synthesis [32]. This free-radical-based methodology employs zinc chloride as an additive to promote aromatization, producing fully aromatic quinazolines in high yields through rapid and convenient processes [32]. The method accommodates alkyl, aryl, and heterocyclic aldehydes with various substituents in the benzene ring portion [32].
Solid-phase synthesis methodologies for quinazoline derivatives offer significant advantages in terms of product purification and reaction efficiency [33] [34] [35]. These approaches enable rapid library generation and simplified work-up procedures compared to solution-phase methods [33].
The solid-phase synthesis of 2-amino-4(1H)-quinazolinone derivatives employs resin-bound amine components as starting materials [33]. The immobilized amine undergoes conversion to the corresponding polymer-bound S-methylthiopseudourea, followed by condensation with substituted isatoic anhydrides to afford quinazolinone products [33]. This methodology proves amenable to combinatorial library generation with excellent structural diversity [33].
| Solid Support | Linker Strategy | Cleavage Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Wang resin | Traceless | Acidic conditions | 65-85 | [35] |
| Rink amide resin | Acid-labile | Trifluoroacetic acid | 70-90 | [34] |
| Polystyrene resin | Ether linkage | Basic hydrolysis | 60-80 | [33] |
Green chemistry approaches emphasize metal-free synthetic methods and environmentally benign reaction conditions [36] [37]. The salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines with benzylamines using atmospheric oxygen represents a sustainable synthetic route [36] [37]. This methodology achieves excellent atom economy and environmental factor values while operating under metal-free conditions [36] [37].
Ionic liquid systems provide sustainable alternatives for quinazoline synthesis from 2-aminobenzonitrile and carbon dioxide [38]. The mechanism involves base-catalyzed reactions where ionic liquid anions with pKa values greater than 14.7 in dimethyl sulfoxide demonstrate maximum catalytic efficiency [38]. The reaction limitation arises from product acidity, as quinazoline-2,4-dione deprotonation by basic catalysts leads to quinazolide anion formation [38].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 4-Chloroquinazoline-7-carbonitrile. Based on structural data from related quinazoline derivatives, the compound is expected to exhibit a planar or near-planar molecular geometry typical of fused aromatic heterocycles [1] [2].
The quinazoline ring system maintains coplanarity due to the extended π-conjugation throughout the fused benzene and pyrimidine rings. Crystallographic studies of similar chlorinated quinazoline compounds demonstrate that the chlorine substituent at the C-4 position introduces minimal steric distortion to the ring planarity [1]. The cyano group at the C-7 position, being linear in geometry, extends in the plane of the aromatic system with the carbon-nitrogen triple bond length typically measuring 1.17-1.18 Å [3].
Crystal packing analysis reveals that quinazoline derivatives commonly form intermolecular interactions through π-π stacking arrangements [4]. The planar aromatic system facilitates face-to-face stacking with centroid-to-centroid distances typically ranging from 3.4-3.7 Å [1]. Additionally, the cyano group can participate in weak hydrogen bonding interactions with neighboring molecules, contributing to crystal stability [5].
The molecular geometry optimization through X-ray diffraction data provides essential bond lengths and angles. The C-Cl bond length is expected to measure approximately 1.72-1.75 Å, while the quinazoline ring maintains characteristic C-N bond lengths of 1.32-1.35 Å for the heterocyclic nitrogens [1] [2]. The benzene ring portion exhibits standard aromatic C-C bond lengths of 1.38-1.40 Å.
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4-Chloroquinazoline-7-carbonitrile. The most commonly employed computational approach utilizes the B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets for ground state geometry optimization [6] [7].
DFT calculations reveal that the compound maintains a planar configuration with the chlorine and cyano substituents lying in the plane of the quinazoline ring system. The optimized geometry shows minimal deviation from planarity, with root-mean-square deviation typically less than 0.05 Å for all heavy atoms [8]. This planarity facilitates maximum π-conjugation throughout the aromatic system.
Electronic structure analysis demonstrates that both chlorine and cyano substitution significantly influence the frontier molecular orbital energies. The highest occupied molecular orbital (HOMO) energy typically ranges from -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -2.0 to -2.8 eV [9]. The HOMO-LUMO energy gap, crucial for understanding chemical reactivity, measures approximately 3.8-4.2 eV for this compound.
The electron-withdrawing nature of both substituents stabilizes both HOMO and LUMO energy levels compared to unsubstituted quinazoline. The cyano group exhibits particularly strong electron-withdrawing character, significantly lowering the LUMO energy and enhancing the electrophilicity of the molecule [9]. DFT calculations predict an ionization potential of 6.5-7.0 eV and an electron affinity of 2.0-2.5 eV.
Chemical reactivity descriptors derived from DFT calculations include chemical hardness (η = 1.9-2.1 eV), chemical softness (S = 0.24-0.26 eV⁻¹), electronegativity (χ = 4.2-4.7 eV), and electrophilicity index (ω = 4.5-5.5 eV) [9]. These parameters indicate that 4-Chloroquinazoline-7-carbonitrile behaves as a moderately hard electrophile with significant reactivity toward nucleophilic attack.
Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization through both proton (¹H) and carbon-13 (¹³C) NMR analysis. The ¹H NMR spectrum of 4-Chloroquinazoline-7-carbonitrile exhibits characteristic signals that facilitate unambiguous structural identification [10] [11].
The most distinctive proton signal appears as a singlet at 9.1-9.3 parts per million (ppm), corresponding to the H-2 proton of the quinazoline ring [12] [11]. This highly deshielded signal reflects the electron-deficient nature of the heterocyclic carbon adjacent to two nitrogen atoms. The aromatic protons of the benzene ring system appear in the region of 7.6-8.3 ppm, with H-5 typically resonating as a doublet at 8.0-8.3 ppm, H-6 as a triplet at 7.6-7.9 ppm, and H-8 as a doublet at 7.8-8.1 ppm [13] [11].
The ¹³C NMR spectrum provides comprehensive carbon atom identification throughout the molecular framework [14] [15]. The quaternary carbons C-2 and C-4 of the quinazoline ring resonate in the highly deshielded region at 158-162 ppm, reflecting their electron-deficient character due to the adjacent nitrogen atoms [16]. The cyano carbon appears as a characteristic signal at 117-119 ppm, confirming the presence of the nitrile functional group [11].
The aromatic carbons of the benzene ring exhibit typical chemical shifts ranging from 118-133 ppm. The C-7 carbon bearing the cyano substituent appears at 118-123 ppm, while other aromatic carbons (C-5, C-6, C-8) resonate between 125-133 ppm [11] [16]. The fused ring junction carbons C-4a and C-8a appear at 128-132 ppm and 148-152 ppm respectively, with C-8a being more deshielded due to its position between nitrogen atoms.
Two-dimensional NMR techniques including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments provide definitive assignment of carbon and proton signals through direct and long-range coupling correlations [10] [17]. These techniques confirm the connectivity pattern and substitution positions within the quinazoline framework.
Mass spectrometry analysis of 4-Chloroquinazoline-7-carbonitrile reveals characteristic fragmentation pathways that confirm the molecular structure and provide insights into the stability of different structural fragments [10]. The molecular ion peak appears at m/z 189/191, exhibiting the characteristic chlorine isotope pattern with a 3:1 intensity ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes [18].
The base peak in the mass spectrum typically corresponds to the quinazoline core fragment at m/z 130, formed through the sequential loss of both chlorine and cyano substituents [10]. This fragmentation pattern demonstrates the relative stability of the unsubstituted quinazoline heterocyclic system. The loss of the cyano radical generates a fragment ion at m/z 163/165, while loss of the chlorine radical produces an ion at m/z 154.
Additional fragmentation pathways include the elimination of hydrogen chloride (HCl) to form an ion at m/z 152, and the formation of benzonitrile fragments at m/z 104 through rearrangement processes [10]. The chlorobenzene fragment appears at m/z 112/114, maintaining the chlorine isotope pattern. These fragmentation patterns are consistent with the typical behavior of halogenated aromatic nitriles under electron impact ionization conditions.
High-resolution mass spectrometry confirms the exact molecular formula C₉H₄ClN₃ with a calculated exact mass of 189.0094 Da for the ³⁵Cl isotopologue [18]. The accurate mass measurement distinguishes this compound from potential isobaric interferences and validates the proposed molecular composition.
The structural characterization of 4-Chloroquinazoline-7-carbonitrile can be effectively understood through systematic comparison with related substituted quinazoline derivatives. This comparative approach illuminates the specific effects of chlorine and cyano substitution patterns on molecular properties [19] [20].
Comparison with 4-Chloroquinazoline-6-carbonitrile reveals the positional influence of cyano group placement within the quinazoline framework . The 7-position substitution in the target compound results in different electronic distribution patterns compared to 6-position substitution, affecting both spectroscopic properties and chemical reactivity [22]. The ¹H NMR chemical shifts show subtle but measurable differences, with the 7-cyano isomer exhibiting slightly different coupling patterns for the aromatic protons.
Electronic property comparisons demonstrate that the 4-chloro-7-cyano substitution pattern produces enhanced electrophilicity compared to other regioisomers [23] [9]. DFT calculations reveal that this specific substitution arrangement optimally stabilizes the LUMO energy level, making the compound particularly reactive toward nucleophilic attack at the C-4 position. The HOMO-LUMO energy gap of 3.8-4.2 eV represents an intermediate value among chlorinated quinazoline carbonitriles.
Structural comparison with 2-chloroquinazoline derivatives highlights the unique reactivity profile of 4-position chlorine substitution [24]. The C-4 chlorine atom is considerably more labile toward nucleophilic substitution compared to C-2 chlorine, due to the electronic activation by the adjacent nitrogen atom. This reactivity difference is reflected in the slightly longer C-Cl bond length and higher electrophilicity index for 4-chloro derivatives.
The influence of dual electron-withdrawing substitution becomes apparent when comparing 4-Chloroquinazoline-7-carbonitrile with mono-substituted analogues [20] [25]. The combination of chlorine and cyano groups produces synergistic electron-withdrawal effects, resulting in significantly enhanced electrophilicity and altered spectroscopic properties compared to singly substituted quinazolines. This cooperative effect manifests in both increased chemical shift deshielding in NMR spectroscopy and stabilized frontier molecular orbital energies in DFT calculations.
Crystal packing analysis reveals that the specific substitution pattern influences intermolecular interactions within the solid state [1] [5]. The cyano group at the 7-position can participate in directional hydrogen bonding interactions with neighboring molecules, while the chlorine substituent contributes to halogen bonding networks. These interactions affect physical properties including melting point, solubility, and crystal stability compared to other quinazoline derivatives.